molecular formula C6H9N3 B098569 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine CAS No. 15827-80-2

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

Cat. No.: B098569
CAS No.: 15827-80-2
M. Wt: 123.16 g/mol
InChI Key: SNDHGRMHEXOIHX-UHFFFAOYSA-N
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Description

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine is a heterocyclic compound with the molecular formula C6H9N3. This compound is characterized by a tetrahydropyridine ring substituted with amino and cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable nitriles and amines in the presence of catalysts. For instance, the reaction of cyanoacetamide with primary amines under basic conditions can yield the desired tetrahydropyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted tetrahydropyridines, amines, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s cyano and amino groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine
  • 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
  • 4,5,6,7-Tetrahydrobenzo[b]thiophene
  • 6-Amino-5-cyano-2-oxo-1,2-dihydro-1H-spiro[indole-3,4’-pyridine]

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable tool in biological research .

Properties

IUPAC Name

4-amino-1,2,3,6-tetrahydropyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h9H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDHGRMHEXOIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392076
Record name 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15827-80-2
Record name 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine in medicinal chemistry?

A1: this compound serves as a crucial starting material for synthesizing various compounds, particularly those with potential antimalarial and antibacterial properties [, ]. Its structure allows for modifications that can be tailored to target specific biological pathways.

Q2: Can you provide an example of how this compound is used to synthesize biologically active compounds?

A2: In a study focusing on developing novel antimalarial agents, researchers utilized this compound to synthesize a series of 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidines []. They achieved this by alkylating this compound and subsequently cyclizing the product. These synthesized compounds exhibited promising antimalarial activity against Plasmodium berghei in mice, highlighting the potential of using this compound as a scaffold for drug discovery [].

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